molecular formula C19H13N3O3S B12049986 N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12049986
M. Wt: 363.4 g/mol
InChI Key: JPWKMZIPYZARMC-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety fused with a pyrroloquinoline structure

Chemical Reactions Analysis

N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves targeting specific molecular pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s structure allows it to interact with various molecular targets, enhancing its efficacy in different applications.

Comparison with Similar Compounds

N-(1,3-BENZOTHIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H13N3O3S/c23-16-11-5-3-4-10-8-9-22(15(10)11)18(25)14(16)17(24)21-19-20-12-6-1-2-7-13(12)26-19/h1-7,23H,8-9H2,(H,20,21,24)

InChI Key

JPWKMZIPYZARMC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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